

Application Note: Mass Spectrometry of 3,5-Dimethyl-3-heptene

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Compound of Interest

Compound Name: 3,5-Dimethyl-3-heptene

Cat. No.: B165669

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Abstract

This document provides a detailed guide to the analysis of **3,5-Dimethyl-3-heptene** using Gas Chromatography-Mass Spectrometry (GC-MS). It includes a comprehensive experimental protocol for sample preparation, instrumentation, and data analysis. The characteristic mass spectrum of **3,5-Dimethyl-3-heptene**, dominated by allylic cleavage, is presented, along with a summary of its major fragment ions. A proposed fragmentation pathway is illustrated to aid in spectral interpretation. This information is valuable for the identification and characterization of this compound in various research and development settings.

Introduction

3,5-Dimethyl-3-heptene is a branched alkene with the chemical formula C_9H_{18} and a molecular weight of 126.24 g/mol .^{[1][2]} Its analysis is pertinent in fields such as petrochemical research, flavor and fragrance studies, and as an intermediate in organic synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like **3,5-Dimethyl-3-heptene**.^{[3][4]} This application note outlines a standard protocol for its analysis and details its expected mass spectrometric behavior.

Experimental Protocols

A robust GC-MS method is crucial for the accurate analysis of **3,5-Dimethyl-3-heptene**. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation

For optimal results, prepare a solution of **3,5-Dimethyl-3-heptene** at a concentration of approximately 10 µg/mL in a volatile organic solvent such as hexane or dichloromethane. Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.

2. Gas Chromatography (GC) Conditions

- **Injector:** Split/splitless injector at 250°C. For trace analysis, a splitless injection is recommended to maximize sensitivity.
- **Column:** A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating hydrocarbons.
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
- **Oven Temperature Program:**
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: Increase to 200°C at a rate of 10°C/min.
 - Final hold: 200°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions

- **Ionization Mode:** Electron Ionization (EI) at 70 eV.
- **Mass Analyzer:** Quadrupole or Ion Trap.
- **Scan Range:** m/z 35-300.
- **Ion Source Temperature:** 230°C.

- Transfer Line Temperature: 280°C.
- Solvent Delay: A solvent delay of 2-3 minutes is recommended to prevent filament damage from the solvent peak.

4. Data Analysis

The acquired data should be processed using the instrument's software. Identify the chromatographic peak corresponding to **3,5-Dimethyl-3-heptene** based on its retention time. The mass spectrum of this peak can then be compared to a reference library (e.g., NIST) for confirmation.

Data Presentation

The electron ionization mass spectrum of **3,5-Dimethyl-3-heptene** is characterized by a discernible molecular ion peak and a series of fragment ions resulting from characteristic cleavage patterns of branched alkenes. The quantitative data for the major ions is summarized in the table below.

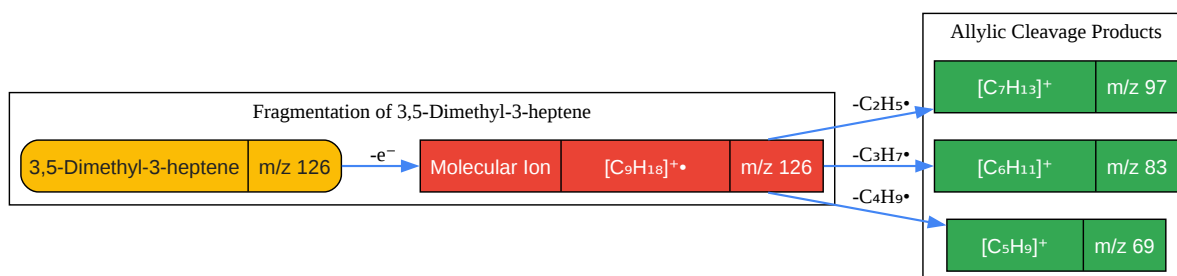
m/z	Relative Intensity (%)	Proposed Fragment Ion
41	100	[C ₃ H ₅] ⁺ (Allyl cation)
55	85	[C ₄ H ₇] ⁺
69	60	[C ₅ H ₉] ⁺
83	45	[C ₆ H ₁₁] ⁺
97	20	[C ₇ H ₁₃] ⁺
126	15	[C ₉ H ₁₈] ⁺ (Molecular Ion)

Note: Relative intensities are approximate and may vary slightly between instruments.

Mandatory Visualization

The fragmentation of **3,5-Dimethyl-3-heptene** upon electron ionization is primarily driven by the stability of the resulting carbocations. The most prominent fragmentation pathway for

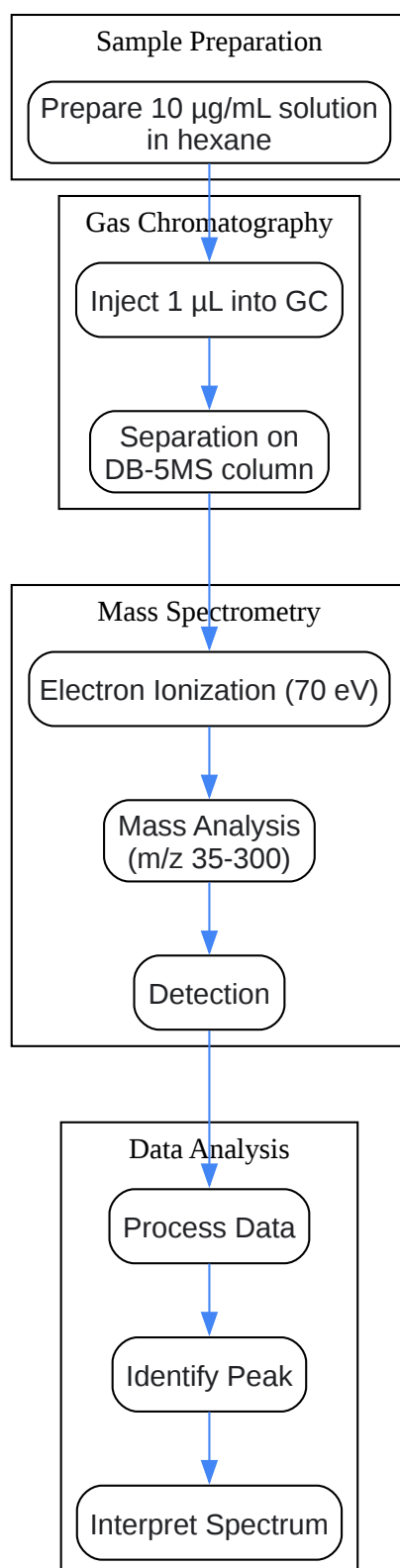
alkenes is allylic cleavage, which leads to the formation of resonance-stabilized cations.



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Caption: Proposed fragmentation pathway of **3,5-Dimethyl-3-heptene**.

The experimental workflow for the GC-MS analysis of **3,5-Dimethyl-3-heptene** is a systematic process to ensure accurate and reproducible results.



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Caption: GC-MS experimental workflow for **3,5-Dimethyl-3-heptene** analysis.

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